molecular formula C2H4O2 B093269 acetic acid CAS No. 17217-83-3

acetic acid

Cat. No. B093269
Key on ui cas rn: 17217-83-3
M. Wt: 64.05 g/mol
InChI Key: QTBSBXVTEAMEQO-NUQCWPJISA-N
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Patent
US07531535B2

Procedure details

Part C. The 5-aminoisoindoline (700 mg, 4.11 mmol) made above was dissolved in 6 M HCl (4.6 mL) at rt, then cooled to 0° C. A solution of NaNO2 (340 mg, 4.93 mmol) in water (0.8 mL) was added dropwise, maintaining the reaction temperature below 5° C. After 40 min, AcOH (1.4 mL) was added to the mixture, followed by the dropwise addition of SnCl2 (1.79 g, 9.44 mmol) in concentrated HCl (2.7 mL) at 0° C. The mixture was warmed to 10° C. and stirred for 2 h, then a solution of 3-hydroxy-1-(4-iodophenyl)-4-(2,2,2-trifluoroacetyl)-5,6-dihydro-1H-pyridin-2-one (1.78 g, 4.31 mmol) in MeOH (16 mL) was added and the reaction mixture was heated at 50° C. for 16 h. Methyl alcohol was removed under vacuum and the solid was collected by filtration to give 1-(2,3-dihydro-1H-isoindol-5-yl)-6-methyl-3-trifluoromethyl-1,4,5,6-tetrahydro-pyrazolo[3,4-c]pyridin-7-one; compound with iodo-benzene as an AcOH salt (2.07 g, 86% yield): 1H NMR (500 MHz, DMSO-d6) δ 9.82 (s, br, 2H), 7.75 (d, 2H), 7.66-7.62 (m, 2H), 7.51 (d, 1H), 7.19 (d, 2H), 4.56 (m, 4H), 4.11 (t, 2H), 3.12 (t, 2H); ESI MS m/z 585 (M+H)+.
Name
Quantity
1.4 mL
Type
solvent
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step Two
Name
Quantity
340 mg
Type
reactant
Reaction Step Three
Name
Quantity
0.8 mL
Type
solvent
Reaction Step Three
Name
Quantity
1.79 g
Type
reactant
Reaction Step Four
Name
Quantity
2.7 mL
Type
solvent
Reaction Step Four
Name
3-hydroxy-1-(4-iodophenyl)-4-(2,2,2-trifluoroacetyl)-5,6-dihydro-1H-pyridin-2-one
Quantity
1.78 g
Type
reactant
Reaction Step Five
Name
Quantity
16 mL
Type
solvent
Reaction Step Five
Name
Quantity
4.6 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[CH2:7][NH:6][CH2:5]2.[N:11]([O-])=[O:12].[Na+].Cl[Sn]Cl.O[C:19]1[C:20](=[O:38])[N:21]([C:31]2[CH:36]=[CH:35][C:34]([I:37])=[CH:33][CH:32]=2)[CH2:22][CH2:23][C:24]=1[C:25](=[O:30])[C:26]([F:29])([F:28])[F:27]>Cl.O.CO.CC(O)=O>[I:37][C:34]1[CH:35]=[CH:36][CH:31]=[CH:32][CH:33]=1.[CH2:7]1[C:8]2[C:4](=[CH:3][C:2]([N:1]3[C:19]4[C:20](=[O:38])[N:21]([CH3:31])[CH2:22][CH2:23][C:24]=4[C:25]([C:26]([F:29])([F:28])[F:27])=[N:11]3)=[CH:10][CH:9]=2)[CH2:5][NH:6]1.[CH3:26][C:25]([OH:30])=[O:12] |f:1.2,9.10|

Inputs

Step One
Name
Quantity
1.4 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
700 mg
Type
reactant
Smiles
NC=1C=C2CNCC2=CC1
Step Three
Name
Quantity
340 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
0.8 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
1.79 g
Type
reactant
Smiles
Cl[Sn]Cl
Name
Quantity
2.7 mL
Type
solvent
Smiles
Cl
Step Five
Name
3-hydroxy-1-(4-iodophenyl)-4-(2,2,2-trifluoroacetyl)-5,6-dihydro-1H-pyridin-2-one
Quantity
1.78 g
Type
reactant
Smiles
OC=1C(N(CCC1C(C(F)(F)F)=O)C1=CC=C(C=C1)I)=O
Name
Quantity
16 mL
Type
solvent
Smiles
CO
Step Six
Name
Quantity
4.6 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the reaction temperature below 5° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to 10° C.
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated at 50° C. for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
Methyl alcohol was removed under vacuum
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.07 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 1599.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07531535B2

Procedure details

Part C. The 5-aminoisoindoline (700 mg, 4.11 mmol) made above was dissolved in 6 M HCl (4.6 mL) at rt, then cooled to 0° C. A solution of NaNO2 (340 mg, 4.93 mmol) in water (0.8 mL) was added dropwise, maintaining the reaction temperature below 5° C. After 40 min, AcOH (1.4 mL) was added to the mixture, followed by the dropwise addition of SnCl2 (1.79 g, 9.44 mmol) in concentrated HCl (2.7 mL) at 0° C. The mixture was warmed to 10° C. and stirred for 2 h, then a solution of 3-hydroxy-1-(4-iodophenyl)-4-(2,2,2-trifluoroacetyl)-5,6-dihydro-1H-pyridin-2-one (1.78 g, 4.31 mmol) in MeOH (16 mL) was added and the reaction mixture was heated at 50° C. for 16 h. Methyl alcohol was removed under vacuum and the solid was collected by filtration to give 1-(2,3-dihydro-1H-isoindol-5-yl)-6-methyl-3-trifluoromethyl-1,4,5,6-tetrahydro-pyrazolo[3,4-c]pyridin-7-one; compound with iodo-benzene as an AcOH salt (2.07 g, 86% yield): 1H NMR (500 MHz, DMSO-d6) δ 9.82 (s, br, 2H), 7.75 (d, 2H), 7.66-7.62 (m, 2H), 7.51 (d, 1H), 7.19 (d, 2H), 4.56 (m, 4H), 4.11 (t, 2H), 3.12 (t, 2H); ESI MS m/z 585 (M+H)+.
Name
Quantity
1.4 mL
Type
solvent
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step Two
Name
Quantity
340 mg
Type
reactant
Reaction Step Three
Name
Quantity
0.8 mL
Type
solvent
Reaction Step Three
Name
Quantity
1.79 g
Type
reactant
Reaction Step Four
Name
Quantity
2.7 mL
Type
solvent
Reaction Step Four
Name
3-hydroxy-1-(4-iodophenyl)-4-(2,2,2-trifluoroacetyl)-5,6-dihydro-1H-pyridin-2-one
Quantity
1.78 g
Type
reactant
Reaction Step Five
Name
Quantity
16 mL
Type
solvent
Reaction Step Five
Name
Quantity
4.6 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[CH2:7][NH:6][CH2:5]2.[N:11]([O-])=[O:12].[Na+].Cl[Sn]Cl.O[C:19]1[C:20](=[O:38])[N:21]([C:31]2[CH:36]=[CH:35][C:34]([I:37])=[CH:33][CH:32]=2)[CH2:22][CH2:23][C:24]=1[C:25](=[O:30])[C:26]([F:29])([F:28])[F:27]>Cl.O.CO.CC(O)=O>[I:37][C:34]1[CH:35]=[CH:36][CH:31]=[CH:32][CH:33]=1.[CH2:7]1[C:8]2[C:4](=[CH:3][C:2]([N:1]3[C:19]4[C:20](=[O:38])[N:21]([CH3:31])[CH2:22][CH2:23][C:24]=4[C:25]([C:26]([F:29])([F:28])[F:27])=[N:11]3)=[CH:10][CH:9]=2)[CH2:5][NH:6]1.[CH3:26][C:25]([OH:30])=[O:12] |f:1.2,9.10|

Inputs

Step One
Name
Quantity
1.4 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
700 mg
Type
reactant
Smiles
NC=1C=C2CNCC2=CC1
Step Three
Name
Quantity
340 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
0.8 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
1.79 g
Type
reactant
Smiles
Cl[Sn]Cl
Name
Quantity
2.7 mL
Type
solvent
Smiles
Cl
Step Five
Name
3-hydroxy-1-(4-iodophenyl)-4-(2,2,2-trifluoroacetyl)-5,6-dihydro-1H-pyridin-2-one
Quantity
1.78 g
Type
reactant
Smiles
OC=1C(N(CCC1C(C(F)(F)F)=O)C1=CC=C(C=C1)I)=O
Name
Quantity
16 mL
Type
solvent
Smiles
CO
Step Six
Name
Quantity
4.6 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the reaction temperature below 5° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to 10° C.
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated at 50° C. for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
Methyl alcohol was removed under vacuum
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.07 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 1599.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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